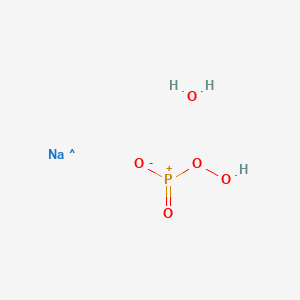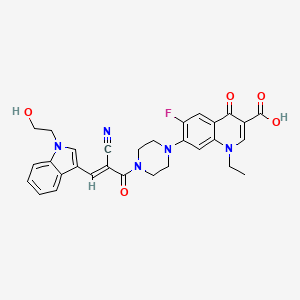
Ac-VRPR-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Valine-Arginine-Proline-Arginine-7-amido-4-methylcoumarin (Ac-VRPR-AMC) is a fluorogenic substrate used primarily to test metacaspase activity. Metacaspases are a class of proteases found in plants, fungi, and protozoa, but not in animals. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent signal upon cleavage by metacaspases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VRPR-AMC involves the stepwise assembly of the peptide sequence Acetyl-Valine-Arginine-Proline-Arginine, followed by the attachment of the 7-amido-4-methylcoumarin (AMC) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound. The use of automated peptide synthesizers and large-scale HPLC systems are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-VRPR-AMC primarily undergoes enzymatic cleavage reactions. The metacaspase enzyme recognizes the peptide sequence and cleaves the bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffer solution optimized for metacaspase activity. Common reagents include Tris-HCl buffer, calcium chloride, and dithiothreitol (DTT). The reaction is usually performed at a neutral to slightly alkaline pH (around 7.5) and at room temperature .
Major Products Formed
The primary product of the enzymatic cleavage of this compound is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Applications De Recherche Scientifique
Ac-VRPR-AMC has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and specificity of metacaspases in various organisms.
Cell Biology: Employed in assays to measure metacaspase activity in cell lysates and live cells.
Medicine: Investigated for its potential role in understanding diseases related to metacaspase dysfunction.
Plant Science: Utilized to study programmed cell death and stress responses in plants.
Microbiology: Applied in research on protozoan parasites, such as Trypanosoma cruzi, to understand their life cycle and pathogenicity.
Mécanisme D'action
Ac-VRPR-AMC exerts its effects through enzymatic cleavage by metacaspases. The metacaspase enzyme binds to the peptide substrate and cleaves the bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC, which can be detected and measured. The activity of metacaspases is crucial for various cellular processes, including programmed cell death and stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, used in apoptosis studies.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1, used to study inflammation.
Ac-IETD-AMC: A fluorogenic substrate for caspase-8, involved in extrinsic apoptosis pathways.
Uniqueness
Ac-VRPR-AMC is unique due to its specificity for metacaspases, which are not found in animals. This makes it particularly valuable for studying metacaspase activity in plants, fungi, and protozoa. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of metacaspase activity, making it a powerful tool in various research fields .
Propriétés
Formule moléculaire |
C34H51N11O7 |
|---|---|
Poids moléculaire |
725.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51N11O7/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40)/t23-,24-,25-,28-/m0/s1 |
Clé InChI |
IVRJWARYCGFVHR-MGDCHWCSSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


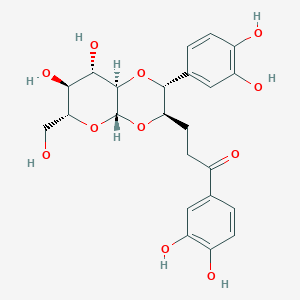
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
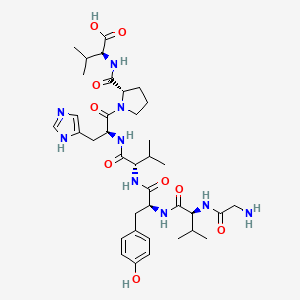
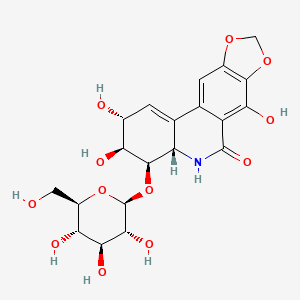
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

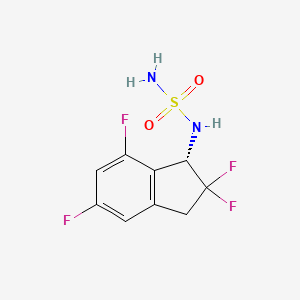
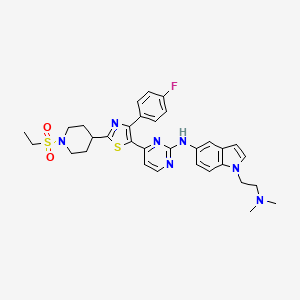


![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
